molecular formula C8H8F2O2S B13218573 2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid

2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid

Katalognummer: B13218573
Molekulargewicht: 206.21 g/mol
InChI-Schlüssel: TUDRUMIEQJRCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H8F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid typically involves the introduction of fluorine atoms into a propanoic acid derivative. One common method includes the reaction of 3-(3-methylthiophen-2-yl)propanoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring into a more saturated form.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and thiophene ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Difluoro-2,2-dimethylpropanoic acid
  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

Uniqueness

2,2-Difluoro-3-(3-methylthiophen-2-yl)propanoic acid is unique due to the presence of both fluorine atoms and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H8F2O2S

Molekulargewicht

206.21 g/mol

IUPAC-Name

2,2-difluoro-3-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H8F2O2S/c1-5-2-3-13-6(5)4-8(9,10)7(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI-Schlüssel

TUDRUMIEQJRCST-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1)CC(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.